molecular formula C18H22N2OS B5872692 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol

2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol

Cat. No. B5872692
M. Wt: 314.4 g/mol
InChI Key: BWGCLXIBZNLGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of adamantane, which is a tricyclic hydrocarbon that has been widely studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells, which is the basis for its anti-cancer activity.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of certain genes that are involved in the regulation of cell growth and differentiation. This modulation leads to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, this compound has been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol in lab experiments is its potent anti-cancer activity. This makes it a potential candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to some of the currently available anti-cancer drugs.
One of the limitations of using 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol in lab experiments is its moderate yield and the need for purification to obtain a pure product. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol. One of the directions is to further study the mechanism of action of this compound to optimize its use in lab experiments. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound to determine its potential use in humans. Another direction is to study the structure-activity relationship of this compound to develop more potent and selective anti-cancer drugs. Finally, there is a need to study the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been shown to have potent anti-cancer activity and has low toxicity, which makes it a potential candidate for the development of new anti-cancer drugs. However, further research is needed to optimize its use in lab experiments and determine its potential use in humans.

Synthesis Methods

The synthesis of 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol involves the reaction of 2-adamantanone with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of the reaction is moderate, and purification is required to obtain a pure product.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol has been studied for its potential use in various research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-18(13-6-11-5-12(8-13)9-14(18)7-11)10-22-17-19-15-3-1-2-4-16(15)20-17/h1-4,11-14,21H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGCLXIBZNLGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CSC4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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